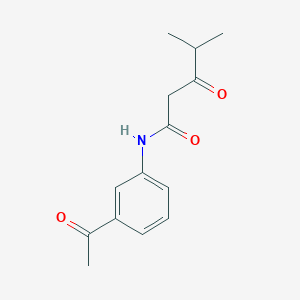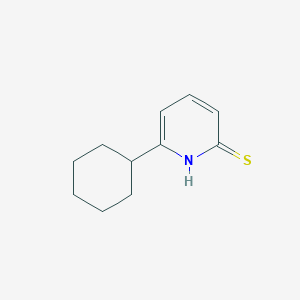
6-Cyclohexylpyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclohexylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexyl group and a thione group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylpyridine-2(1H)-thione typically involves the reaction of cyclohexylamine with 2-chloropyridine in the presence of a base such as sodium hydride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyclohexylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclohexyl group directs the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
6-Cyclohexylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions.
Medicine: Explored for its anticancer properties, particularly in leukemia and myeloma cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Cyclohexylpyridine-2(1H)-thione involves its ability to chelate metal ions, which can disrupt various biological processes. For example, it can inhibit the activity of iron-dependent enzymes such as ribonucleotide reductase, leading to cell death in cancer cells . The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to bind to metal ions is a key factor in its biological activity.
Comparaison Avec Des Composés Similaires
2-Pyridinecarboxaldehyde: A related compound with a pyridine ring and an aldehyde group at the second position.
Ciclopirox olamine: An antifungal agent with a similar pyridine structure and known for its ability to chelate iron.
Uniqueness: 6-Cyclohexylpyridine-2(1H)-thione is unique due to the presence of both a cyclohexyl group and a thione group, which confer distinct chemical properties and biological activities
Propriétés
Numéro CAS |
676133-19-0 |
|---|---|
Formule moléculaire |
C11H15NS |
Poids moléculaire |
193.31 g/mol |
Nom IUPAC |
6-cyclohexyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H15NS/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) |
Clé InChI |
PPHHGEQKEXTMDC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=CC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



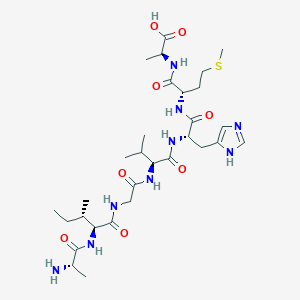
![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)
![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

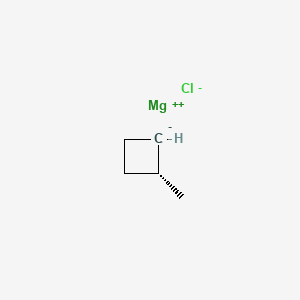
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
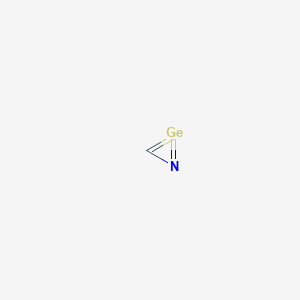
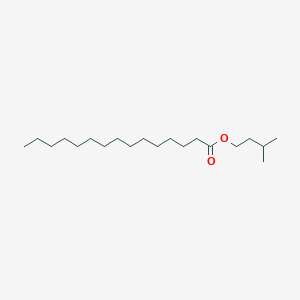

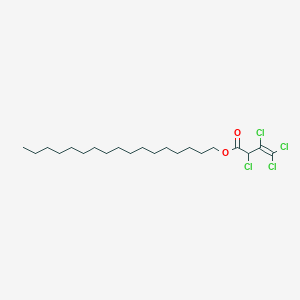
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
